![molecular formula C22H21N5O3 B2861578 N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251621-69-8](/img/structure/B2861578.png)
N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
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Description
N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives, closely related to the chemical structure , has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their unique self-assembly processes influenced by hydrogen bonding and their significant antioxidant activities. Such studies are pivotal in expanding the understanding of coordination chemistry and the potential therapeutic applications of these compounds due to their antioxidant properties (Chkirate et al., 2019).
Heterocyclic Synthesis and Insecticidal Activity
In another study, derivatives structurally similar to the specified compound were synthesized, including pyrrole, pyridine, and triazolo-triazine derivatives. These compounds were evaluated for their insecticidal activities against the cotton leafworm, Spodoptera littoralis, showcasing the potential of such molecules in developing new agrochemicals (Fadda et al., 2017).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of aminophenols, akin to the functionalities present in the queried compound, was explored for synthesizing intermediates vital for antimalarial drugs. This research highlights the importance of selective reactions in pharmaceutical synthesis, potentially applicable to modifying the compound for medicinal purposes (Magadum & Yadav, 2018).
Synthesis of Pyrazoline and Pyrazole Derivatives
Research into the synthesis of new pyrazoline and pyrazole derivatives, which are structurally related to the compound of interest, has demonstrated potential antibacterial and antifungal activities. This suggests that modifications of the core structure could lead to new antimicrobial agents (Hassan, 2013).
Anticancer and Antimicrobial Synthesis
Another study focused on synthesizing N-aryl substituted phenyl acetamide analogs of triazolo-phthalazines, related to the core structure of the compound . These compounds were evaluated for their anticancer and antimicrobial activities, underscoring the compound's potential as a lead structure in medicinal chemistry (Kumar et al., 2019).
properties
IUPAC Name |
N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-16-8-6-9-17(13-16)24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)30-18-10-5-4-7-15(18)2/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBVHUIZNNWBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
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